4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula . It belongs to a class of phenolic compounds that exhibit notable chemical and biological properties, making them of interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring and multiple functional groups that contribute to its reactivity and potential applications in medicinal chemistry.
The synthesis of 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often involve specific catalysts, solvents, and controlled temperature settings to optimize yield and purity. Batch processing techniques are typically utilized for small-scale production in specialized chemical manufacturing facilities due to the compound's specialized research applications.
The molecular structure of 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol features a central phenolic core substituted with an ethyl group, a methoxy group, and a pyrazole moiety. The InChI representation is as follows:
The compound exhibits a significant degree of structural complexity due to the presence of multiple functional groups that can influence its reactivity and interactions with biological targets.
4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various halogenating agents or alkyl halides for substitution reactions. The specific conditions (solvents, temperatures) will vary based on the desired reaction pathway.
The mechanism of action for 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring may modulate biological processes through enzyme inhibition or activation. This interaction profile suggests potential applications in therapeutic areas such as anti-inflammatory and antimicrobial research.
The physical properties of 4-ethyl-5-methoxy-2-(5-methyl-4-pheny-l1H-pyrazol -3 -yl)phenol have not been extensively documented in literature but are expected to include:
4-ethyl-5-methoxy -2-(5-methyl -4 -phenyl -1H-pyrazol -3 -yl)phenol has several promising applications:
This compound's diverse applications highlight its significance in both fundamental research and practical applications within various scientific disciplines.
Pyrazole heterocycles represent a privileged scaffold in drug design due to their versatile hydrogen-bonding capacity, aromatic character, and metabolic stability. The 1H-pyrazole core in 4-ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol (molecular formula: C₁₉H₂₀N₂O₂) enables key interactions with biological targets. The N-H group (position 1) acts as a hydrogen bond donor, while the sp²-hybridized N2 nitrogen serves as an acceptor, facilitating binding to enzymes and receptors [2] [3]. This dipole moment, combined with the phenyl group at C4, enhances π-stacking interactions in hydrophobic pockets [4]. Pyrazole-containing drugs like celecoxib and rimonabant exemplify this scaffold’s therapeutic relevance, leveraging its capacity for kinase inhibition and G-protein-coupled receptor (GPCR) modulation [7] [9].
The hybrid architecture of the title compound integrates pyrazole with a phenolic moiety, creating an extended conjugated system. This planar configuration promotes electron delocalization, as evidenced by the compound’s collision cross-section (predicted CCS: 173.9 Ų for [M+H]⁺ [2]). Such electronic properties are critical for interactions with redox-active biological targets, including oxidoreductases and cytochrome P450 enzymes [4] [7].
Table 1: Key Physicochemical Properties of 4-Ethyl-5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₉H₂₀N₂O₂ | PubChem/Sigma-Aldrich |
Molecular Weight | 308.37 g/mol | BLD Pharm [3] |
SMILES | CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=CC=CC=C3)C | PubChemLite [2] |
Predicted CCS ([M+H]⁺) | 173.9 Ų | Collision Cross Section [2] |
Storage Conditions | -20°C (cold-chain) | BLD Pharm [3] |
Substituents on the phenolic ring critically modulate bioavailability, target affinity, and metabolic stability. In this hybrid:
Table 2: Impact of Phenolic Ring Substituents on Drug Properties
Substituent | Position | Electronic Effect | Biological Role |
---|---|---|---|
Ethyl (-CH₂CH₃) | C4 | +I (inductive) | Enhances lipophilicity; promotes hydrophobic interactions |
Methoxy (-OCH₃) | C5 | +R (resonance) | Stabilizes phenol; modulates electron density |
Hydroxyl (-OH) | C2 | H-bond donor/acceptor | Enables salt bridges; participates in antioxidant mechanisms |
The ortho-ethyl/methoxy pattern mirrors strategies in NSAID design (e.g., indomethacin), where steric protection of the phenol reduces glucuronidation and extends half-life [8]. In pyrazole hybrids, this substitution enhances free-radical-scavenging activity, as demonstrated in analogs with reduced oxidative stress in cellular models [7] [9].
Pyrazole-phenol hybrids emerged in the 1990s as COX-2 inhibitors and antimicrobial agents. Early examples featured unsubstituted phenols linked to pyrazoles, but metabolic instability limited their utility. The incorporation of methoxy and alkyl groups (e.g., ethyl, methyl) marked a strategic evolution:
Table 3: Evolution of Pyrazole-Phenol Hybrids in Drug Discovery
Generation | Key Structural Features | Therapeutic Advances | Limitations |
---|---|---|---|
1st (1990s) | Unsubstituted phenol; simple pyrazole | Anti-inflammatory activity (IC50 > 100 µM) | Rapid metabolism; low solubility |
2nd (2010s) | Mono-ortho substituents (e.g., methoxy) | Improved anticancer activity (IC50 ~50–100 µM) | Moderate selectivity |
Current | Ortho-disubstituted (ethyl/methoxy); N-H pyrazole | Enhanced target affinity (IC50 < 10 µg/mL); P53 activation | Synthetic complexity |
The title compound exemplifies modern design: cold-chain storage requirements (-20°C) [3] underscore its optimized reactivity, while its rare availability (e.g., via Sigma-Aldrich’s "collection of rare chemicals" [1]) reflects specialized synthetic routes. Future directions include chiral variants and prodrugs to further enhance target specificity.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0